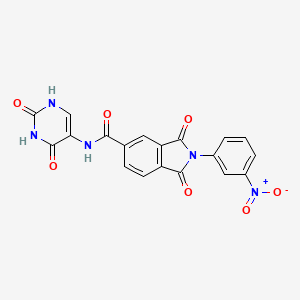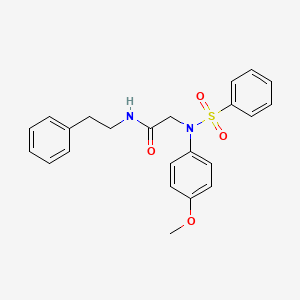![molecular formula C17H18IN3O2 B3869279 N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3869279.png)
N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Vue d'ensemble
Description
N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide: is an organic compound that features a complex structure with both aromatic and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 3-iodo-4-methoxybenzaldehyde with 2-(2-methylanilino)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the Schiff base.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aniline moieties.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific biological pathways. Its structure may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
- N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
- N-[(Z)-(4-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Comparison:
- N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to the presence of the iodine and methoxy groups, which can significantly influence its reactivity and binding properties.
- The dichlorophenyl and nitrophenyl analogs may exhibit different chemical and biological behaviors due to the electron-withdrawing effects of the chlorine and nitro groups, respectively.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN3O2/c1-12-5-3-4-6-15(12)19-11-17(22)21-20-10-13-7-8-16(23-2)14(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCQVQUSAQIBM-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869200.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3869208.png)
![2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3869216.png)
![4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3869224.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide](/img/structure/B3869236.png)
![N-(furan-2-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide](/img/structure/B3869244.png)
![N-({N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B3869251.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3869255.png)
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3869278.png)
![1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea](/img/structure/B3869282.png)
![methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate](/img/structure/B3869298.png)

![1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3869307.png)

